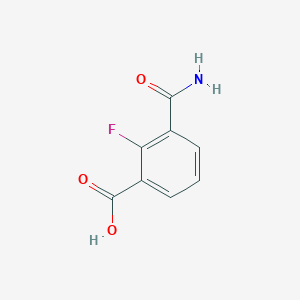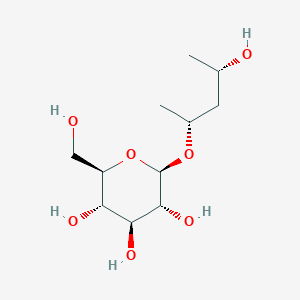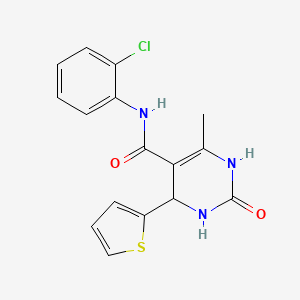
(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide” is a complex organic compound. The “2,6-dichlorophenyl” part suggests the presence of a phenyl (benzene) ring with chlorine atoms at the 2nd and 6th positions . The “N,N-diisopropylacrylamide” part indicates the presence of an acrylamide group with two isopropyl groups attached to the nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide” were not found, there are methods for synthesizing related compounds. For instance, various sulfonamide derivatives of 2-[(2,6-dichlorophenyl)amino]-phenyl-acetic acid have been prepared . Another study discusses the preparation of 2,6-dichlorodiphenylamine and its N-chloroacetyl derivative, which are intermediates in the synthesis of the anti-inflammatory drug ortophenum .
Applications De Recherche Scientifique
Environmental Impact of Chlorophenols
Chlorophenols, including compounds related to "(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide," are widely recognized for their environmental persistence and potential toxic effects. Studies have shown that chlorophenols can exert moderate toxic effects on mammalian and aquatic life, with toxicity to fish upon long-term exposure being considerable for some derivatives like 2,4-dichlorophenol. The presence of chlorophenols in the environment, especially in aquatic ecosystems, poses risks due to their bioaccumulation potential and strong organoleptic effects (Krijgsheld & Gen, 1986).
Chlorophenols in Waste Incineration
Municipal Solid Waste Incineration (MSWI) processes have been identified as significant sources of chlorophenols, which are precursors of dioxins. Studies suggest a correlation between chlorophenols and other potential dioxin precursors in MSWI and their Air Pollution Control Devices (APCDs). The generation of chlorophenols through incomplete combustion and other pathways in these settings highlights the importance of managing and reducing emissions to mitigate environmental and health risks (Peng et al., 2016).
Biodegradation and Environmental Fate
The degradation and environmental fate of chlorophenols have been a focus of research due to their widespread use and persistence. Studies have explored the biodegradation potential of chlorophenols by zero valent iron and bimetallic systems, offering insights into methods for mitigating their impact. These findings are crucial for developing strategies to address the contamination of water and soil by chlorophenols and their derivatives (Gunawardana et al., 2011).
Neurotoxicity and Health Effects
Beyond the environmental concerns, the neurotoxic potential of MDMA, a compound structurally related to chlorophenols, has been extensively studied. MDMA's effects on serotonin levels and its potential for causing long-term neurochemical changes highlight the broader concerns related to the exposure to chlorophenol compounds and the need for understanding their impacts on human health (McKenna & Peroutka, 1990).
Propriétés
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N,N-di(propan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO/c1-10(2)18(11(3)4)15(19)9-8-12-13(16)6-5-7-14(12)17/h5-11H,1-4H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUTXLLWKOKRJI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C=CC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)/C=C/C1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2720626.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2720628.png)

![(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2720631.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide](/img/structure/B2720633.png)



![N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2720640.png)

![[5-(2-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2720643.png)
![(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2720645.png)

![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2720648.png)